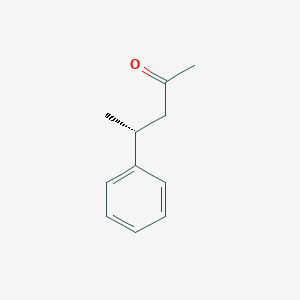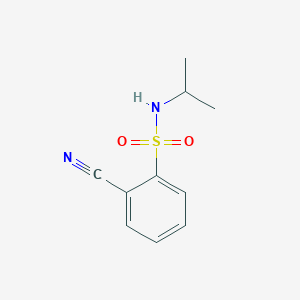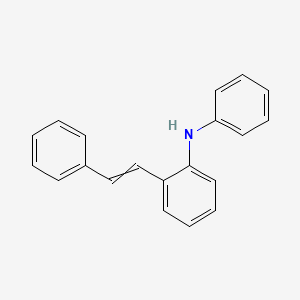
N-Phenyl-2-(2-phenylethenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(2-phenylethenyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a phenyl group and a phenylethenyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenyl-2-(2-phenylethenyl)aniline can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the direct nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperature and/or high pressure to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using palladium-catalyzed methods due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(2-phenylethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(2-phenylethenyl)aniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(2-phenylethenyl)aniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen atom.
N-Phenyl-2-phenylethanamine: Similar structure but with a saturated ethyl group instead of the phenylethenyl group.
N,N-Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.
Uniqueness
N-Phenyl-2-(2-phenylethenyl)aniline is unique due to the presence of both phenyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler anilines .
Propiedades
Número CAS |
67345-80-6 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-phenyl-2-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C20H17N/c1-3-9-17(10-4-1)15-16-18-11-7-8-14-20(18)21-19-12-5-2-6-13-19/h1-16,21H |
Clave InChI |
LYXWRHJFQAOPGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


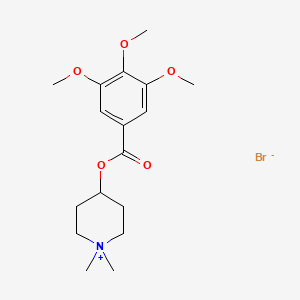
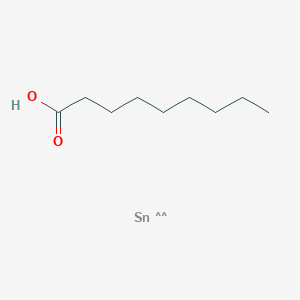
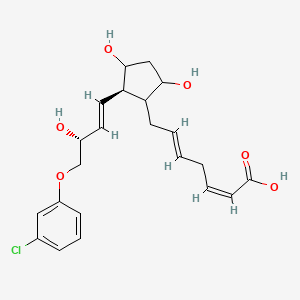
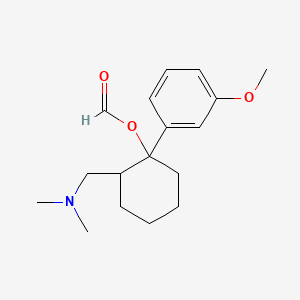

![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
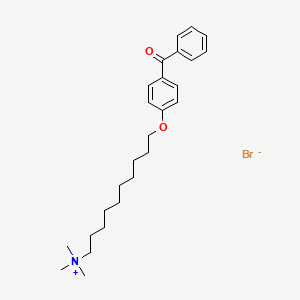
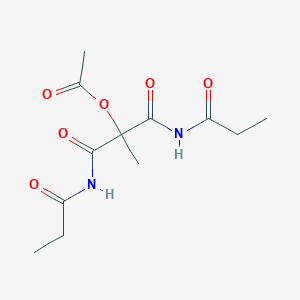
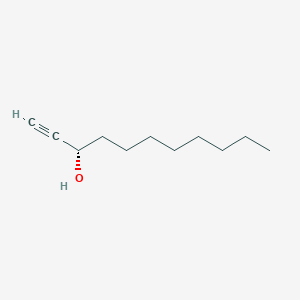

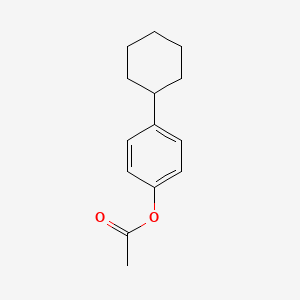
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
